11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
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Overview
Description
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a chlorophenyl derivative with a thieno[3,2-e][1,4]diazepine intermediate under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]thieno[3,2-e][1,4]diazepine-2,5-dione: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O2S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI Key |
PSISOOQWDZEOQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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